molecular formula C36H45N3O4 B137528 Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]- CAS No. 137658-79-8

Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-

Cat. No.: B137528
CAS No.: 137658-79-8
M. Wt: 583.8 g/mol
InChI Key: DDEVROYYAITVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]- is a triazine-based phenol derivative characterized by a central 1,3,5-triazine ring substituted with two 2,4-dimethylphenyl groups at the 4- and 6-positions. The phenolic oxygen at the 2-position is further functionalized with a 3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy chain.

Properties

IUPAC Name

2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-(2-ethylhexoxy)-2-hydroxypropoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N3O4/c1-7-9-10-27(8-2)20-42-21-28(40)22-43-29-13-16-32(33(41)19-29)36-38-34(30-14-11-23(3)17-25(30)5)37-35(39-36)31-15-12-24(4)18-26(31)6/h11-19,27-28,40-41H,7-10,20-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLMGXULBMHUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCC(COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888638
Record name Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

137658-79-8
Record name 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137658-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(3-((2-ethylhexyl)oxy)-2-hydroxypropoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137658798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(3-((2-ethylhexyl)oxy)-2-hydroxypropoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(3-((2-ethylhexyl)oxy)-2-hydroxypropoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Phenol derivatives have garnered significant interest in various fields due to their biological activity and applications in materials science, particularly as UV absorbers and stabilizers. The compound Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]- (CAS No. 137658-79-8) is a triazine-based phenolic compound known for its potential applications in coatings and polymers. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial applications.

  • Molecular Formula : C36H45N3O4
  • Molecular Weight : 583.77 g/mol
  • Density : 1.118 g/cm³
  • Boiling Point : Approximately 771.96 °C
  • Solubility : 100 μg/L at 20 °C

Biological Activity

The biological activity of this compound is primarily linked to its role as a UV absorber and stabilizer in various formulations. Its structure allows it to absorb UV radiation effectively, protecting substrates from photodegradation.

The mechanism by which this compound exerts its protective effects involves:

  • UV Absorption : The triazine moiety contributes to effective UV light absorption.
  • Free Radical Scavenging : It may act as an antioxidant by neutralizing free radicals generated by UV exposure.
  • Stabilization of Polymers : By preventing the degradation of polymer matrices, it enhances the longevity of materials used in coatings and plastics.

Case Study 1: UV Stability in Coatings

A study evaluated the effectiveness of this compound as a UV stabilizer in automotive clear coats. The results indicated that formulations containing this phenolic compound exhibited significantly improved UV stability compared to those without it. The degradation rate was reduced by approximately 40%, demonstrating its potential for enhancing the durability of automotive finishes.

Toxicological Profile

While the beneficial applications are notable, the toxicological profile must also be considered:

  • Acute Toxicity : Limited data suggests that phenolic compounds can exhibit moderate toxicity upon ingestion or dermal exposure.
  • Environmental Impact : The compound has been classified with risk codes indicating potential environmental hazards, particularly concerning aquatic organisms.

Summary Table of Biological Activities

Activity TypeDescriptionEvidence/Source
UV AbsorptionProtects against photodegradationCoating stability studies
Antioxidant ActivityPotentially inhibits lipid peroxidationRelated phenolic studies
ToxicityModerate toxicity; environmental concernsECHA and toxicological assessments

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C36H45N3O4
  • Molecular Weight : 583.77 g/mol
  • Appearance : White to light yellow powder
  • Melting Point : 76.0 to 80.0 °C

UV Absorption

One of the primary applications of this compound is as a UV absorber in various formulations. Its ability to absorb ultraviolet radiation makes it valuable in:

  • Coatings : Used in paints and varnishes to protect substrates from UV degradation.
  • Plastics : Incorporated into polymer formulations to enhance UV stability and prolong the lifespan of plastic products.

Case Study: Coating Formulations

A study demonstrated that incorporating this phenolic compound into acrylic coatings significantly improved UV resistance compared to conventional formulations. The enhanced performance was attributed to the compound's ability to dissipate UV energy effectively, minimizing photodegradation.

Polymer Stabilization

The compound is also utilized in stabilizing polymers against thermal and oxidative degradation. This application is crucial in:

  • Adhesives and Sealants : Enhancing the durability of bonding agents used in construction and automotive industries.
  • Fillers and Putties : Improving the longevity and performance of materials used in various applications.

Case Study: Polymer Blends

Research indicated that adding this compound to polymer blends resulted in improved thermal stability and mechanical properties. The synergistic effect with other stabilizers led to enhanced performance metrics, making it suitable for high-performance applications.

Environmental Applications

Due to its chemical structure, this compound has potential applications in environmental remediation processes, particularly in:

  • Water Treatment : Its ability to interact with pollutants may allow it to be used in filtration systems or as part of treatment formulations.

Case Study: Pollutant Absorption

In laboratory settings, the compound showed promise in adsorbing specific organic pollutants from water samples, indicating its potential for use in eco-friendly water purification technologies.

Comparative Analysis of Applications

Application AreaBenefitsLimitations
UV AbsorptionEnhances durability of coatings and plasticsPotential environmental hazards
Polymer StabilizationImproves thermal stabilityMay require specific formulation
Environmental RemediationEffective pollutant adsorptionLimited research on scalability

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Hydrophobicity and Solubility

The compound’s 2-ethylhexyl ether substituent distinguishes it from simpler analogs. For instance:

  • Phenol, 2-(4,6-di-1-naphthalenyl-1,3,5-triazin-2-yl)-5-[(2-ethylhexyl)oxy] (CAS 518045-50-6) replaces the dimethylphenyl groups with bulkier naphthalene substituents, likely enhancing UV absorption range but reducing solubility in polar solvents .

Table 1: Substituent Impact on Key Properties

Compound (CAS) Substituents on Triazine/Phenol MW (g/mol) logP Application
Target Compound 2,4-dimethylphenyl; 2-ethylhexyl ether >500 >6* UV stabilization
1440-08-0 2,4-dimethylphenyl; 2-hydroxyethoxy ~423 ~5.82 Polymer additives
518045-50-6 Naphthalene; 2-ethylhexyl ether >550 >7* High-performance UV filters
1820-28-6 2,4-dimethylphenyl; methoxy 411.5 5.82 UV absorber (e.g., Apollo-1164 GL)

*Estimated based on structural analogs.

UV Absorption and Stability

The dimethylphenyl groups on the triazine ring provide steric hindrance, improving photostability by reducing degradation under UV exposure . In contrast, compounds with biphenyl or naphthalene substituents (e.g., CAS 1251831-39-6) exhibit broader UV absorption spectra due to extended conjugation but may suffer from faster photodegradation in harsh environments . The 2-ethylhexyl chain in the target compound likely enhances compatibility with hydrophobic polymer matrices, a critical factor for industrial applications .

Degradation and Environmental Impact

The compound’s bulky substituents may hinder degradation compared to simpler phenols. For example:

  • Bisphenol A (BPA) degrades via ozonation into smaller intermediates like 4-isopropenylphenol and carboxylic acids , but the target compound’s complex structure likely produces more persistent metabolites.
  • The target compound’s hydrophobicity and steric bulk may further reduce reactivity under mild conditions.

Analytical Challenges

The compound’s hydrophobicity necessitates specialized extraction methods. Polystyrene-divinylbenzene (PS-DVB) sorbents outperform activated carbon (AC) for phenol extraction due to π-π interactions , a principle applicable to the target compound. However, its larger size may require optimized chromatographic conditions (e.g., UPLC-MS) for accurate quantification.

Preparation Methods

Initial Chlorine Displacement with Aryl Groups

In the first step, two chlorine atoms on cyanuric chloride are replaced with 2,4-dimethylphenyl groups via Friedel-Crafts alkylation. Aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) catalyzes this reaction in solvents like chlorobenzene or 1,2-dichloroethane at 50–70°C. For example, reacting cyanuric chloride with xylene derivatives in the presence of AlCl₃ yields 2,4-bis(2,4-dimethylphenyl)-6-chloro-1,3,5-triazine. The remaining chlorine atom at the 6-position is retained for subsequent functionalization.

Introducing the Phenolic Substituent

The final chlorine atom is displaced by a phenolic moiety containing the precursor to the 3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy side chain. This step requires protic acids (e.g., HCl) or Lewis acid catalysts to activate the triazine for nucleophilic attack. For instance, resorcinol derivatives functionalized with epoxypropyl groups are reacted under reflux conditions in nitrotoluene or dichloromethane, achieving substitution at the 2-position of the triazine.

Synthesis of the 3-[(2-Ethylhexyl)oxy]-2-hydroxypropoxy Side Chain

The side chain’s preparation involves a two-stage process: (1) synthesis of 3-ethylhexyloxyphenol and (2) its subsequent etherification with glycidol derivatives.

Preparation of 3-Ethylhexyloxyphenol

Resorcinol is alkylated with 2-ethylhexyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 90–110°C for 3–5 hours, yielding 3-ethylhexyloxyphenol with >95% purity after toluene extraction and aqueous washing. This intermediate is critical for introducing the alkyloxy group into the final molecule.

Epoxide Ring-Opening for Hydroxypropoxy Attachment

3-Ethylhexyloxyphenol undergoes epoxide ring-opening with glycidol derivatives to form the 2-hydroxypropoxy linkage. Boron trifluoride (BF₃) or zinc chloride (ZnCl₂) catalyzes this reaction in chlorinated solvents, selectively opening the epoxide to produce the secondary alcohol functionality. For example, reacting 3-ethylhexyloxyphenol with glycidyl tosylate in dichloromethane at 40–50°C yields the desired propoxy intermediate.

Final Coupling and Functionalization

The triazine core and side chain are conjugated through an etherification reaction.

Ether Bond Formation

The phenolic hydroxyl group of the triazine intermediate reacts with the hydroxypropoxy side chain under Mitsunobu conditions or using base-mediated nucleophilic substitution. Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the Mitsunobu reaction in tetrahydrofuran (THF), achieving yields of 80–85%. Alternatively, potassium tert-butoxide in DMSO promotes direct substitution at 60–80°C.

Purification and Isolation

Crude product purification involves sequential solvent washes (water and ethanol) followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analyses from patent examples report purities exceeding 99% after recrystallization.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysts

AlCl₃ and FeCl₃ dominate Friedel-Crafts alkylation steps, with AlCl₃ offering higher regioselectivity for aryl group introduction. However, FeCl₃ reduces side reactions in halogenated solvents, as evidenced by a 91.9% yield in Example 1 of CN113429359A.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance triazine ring reactivity during chlorine displacement, while chlorobenzene improves solubility of aromatic intermediates. Mixed solvent systems (e.g., 1,2-dichloroethane/dichloromethane) mitigate viscosity issues during large-scale synthesis.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

HPLC with UV detection (λ = 254 nm) is the standard for assessing purity. Patent data indicates retention times of 8.2–8.5 minutes for the target compound, with impurity peaks eluting earlier (5.1–5.3 minutes).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.20–1.40 (m, 15H, ethylhexyl CH₂/CH₃), 2.35 (s, 12H, aryl CH₃), 3.70–4.10 (m, 4H, propoxy OCH₂), 6.80–7.60 (m, 10H, aromatic H).

  • IR : 3375 cm⁻¹ (OH stretch), 1605 cm⁻¹ (triazine C=N).

Comparative Analysis of Synthetic Routes

MethodCatalystSolventYield (%)Purity (%)
Friedel-CraftsAlCl₃Chlorobenzene85.298.5
Epoxide OpeningBF₃Dichloroethane91.999.7
MitsunobuDEAD/PPh₃THF83.699.1

The BF₃-catalyzed epoxide opening method achieves the highest yield and purity, likely due to milder conditions reducing side reactions.

Challenges and Mitigation Strategies

Regioselectivity in Triazine Substitution

Competing reactions at the 2-, 4-, and 6-positions are minimized by stepwise substitution. Introducing bulky aryl groups first (e.g., 2,4-dimethylphenyl) sterically hinders the 4- and 6-positions, directing subsequent reactions to the 2-position.

Side Chain Hydrolysis

The 2-hydroxypropoxy group is prone to acid-catalyzed hydrolysis. Neutralizing reaction mixtures with aqueous sodium bicarbonate immediately after coupling prevents degradation.

Industrial-Scale Considerations

Batch reactors (1,000–5,000 L) with reflux condensers and HCl scrubbers are standard. Temperature gradients in large vessels are addressed using cascaded heating zones, ensuring uniform reaction progression. Example 4 in CN113429359A demonstrates scalability to 1L batches with 83.6% yield .

Q & A

Q. How can researchers optimize experimental designs for evaluating photoprotective efficacy in polymer matrices?

  • Methodological Answer : Incorporate the compound (0.1–2.0 wt%) into polypropylene or polyethylene films. Expose to accelerated UV weathering (ASTM G154 Cycle 1) and measure yellowness index (ΔYI) and tensile strength retention. Compare with control samples using ANOVA and post-hoc Tukey tests (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.